

Assessing the Purity of ACT-373898: A Comparative Guide

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Compound of Interest

Compound Name: ACT-373898
CAS No.: 1433875-14-9
Cat. No.: B1144974

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For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide provides a comparative framework for assessing the purity of the novel small molecule inhibitor, **ACT-373898**. Due to the limited publicly available information on **ACT-373898**, this document uses Imatinib, a well-characterized tyrosine kinase inhibitor, as a representative model to illustrate the required analytical methodologies and data presentation. The principles and protocols outlined herein are broadly applicable to the purity assessment of various small molecule drug candidates.

This guide compares the purity profile of our model compound, **ACT-373898** (represented by Imatinib), with two other commercially available tyrosine kinase inhibitors: Dasatinib and Nilotinib. The objective is to provide a comprehensive overview of the analytical techniques and expected outcomes for ensuring the quality and consistency of active pharmaceutical ingredients (APIs).

Comparative Purity Analysis

The purity of an API is a critical attribute that can impact its safety and efficacy. A combination of chromatographic and spectroscopic techniques is typically employed to identify and quantify any process-related impurities, degradation products, and residual solvents.

Data Presentation: Purity and Impurity Profiles

The following table summarizes the typical purity levels and key impurities for **ACT-373898** (Imatinib model) and its alternatives. The acceptable limits for impurities are generally governed by ICH guidelines.

Parameter	ACT-373898 (Imatinib data)	Dasatinib	Nilotinib
Typical Purity (HPLC)	> 99.5%	> 99.0%	> 99.5%
Key Process-Related Impurities	Imatinib Impurity A, Imatinib Impurity C, Imatinib Impurity D[1][2]	Unreacted thiazole and aminopyrimidine intermediates[3]	Impurity-1, Impurity-2, Impurity-3, Impurity-4[4]
Potential Genotoxic Impurities	4-[(4-Methyl-1-piperazinyl)methyl]benzoic acid dihydrochloride (MPBA), 4-Methyl-N3-[4-(3-pyridinyl)-2-pyrimidinyl]-1,3-benzenediamine (PNMP)[5]	N/A (Specific public data limited)	N/A (Specific public data limited)
Degradation Products	N-oxide derivatives, amide hydrolysis products[6]	N-oxide Dasatinib, N-deshydroxyethyl Dasatinib[7]	Products of acid and base hydrolysis[8]
Residual Solvents (GC)	Methanol, Acetonitrile	Dimethylformamide (DMF), Methanol, Dichloromethane[3]	N,N-Dimethylacetamide, Acetonitrile

Experimental Protocols

Detailed and validated analytical methods are essential for the accurate assessment of API purity. Below are representative protocols for the key analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Quantification

Objective: To separate and quantify the main component from its related substances.

- Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).
- Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or a phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[9]
- Flow Rate: 1.0 mL/min.
- Column Temperature: 35°C.[10]
- Detection Wavelength: 266 nm (for Imatinib).
- Injection Volume: 20 μ L.
- Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent to a concentration of approximately 1 mg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

Objective: To identify unknown impurities and confirm the identity of known impurities by providing molecular weight information.

- Instrumentation: LC system coupled to a mass spectrometer (e.g., Quadrupole or Time-of-Flight).
- LC Conditions: Similar to the HPLC method to ensure chromatographic compatibility.

- Ionization Source: Electrospray Ionization (ESI) in positive or negative mode.
- Mass Analyzer: Scan mode for unknown identification and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted impurity analysis.[5]
- Data Analysis: The molecular weights of the observed peaks are used to propose structures for unknown impurities, which can then be confirmed by synthesizing reference standards.

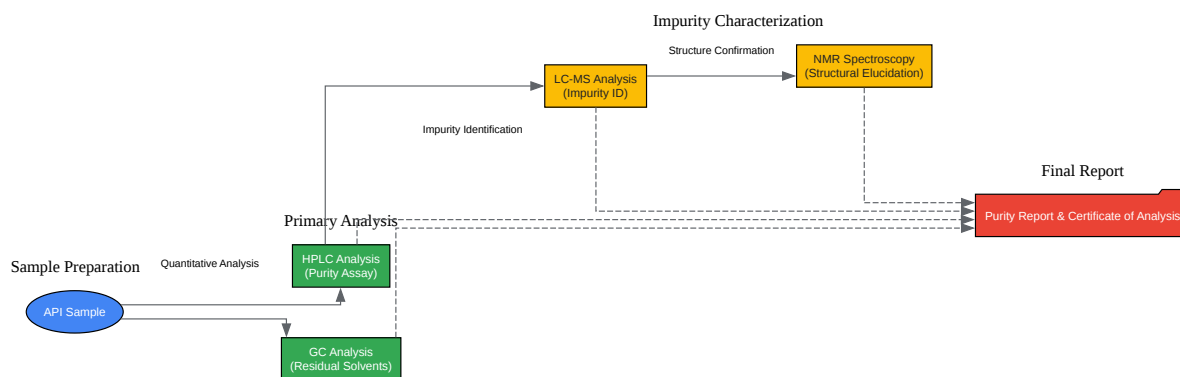
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Objective: To confirm the chemical structure of the API and to identify and characterize impurities with distinct structural features.

- Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation: Dissolve a sufficient amount of the sample in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
- Experiments:
 - ¹H NMR: Provides information on the number and types of protons, their chemical environment, and neighboring protons.
 - ¹³C NMR: Provides information on the carbon skeleton of the molecule.
 - 2D NMR (e.g., COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons, aiding in the complete structural assignment of the API and its impurities.

Visualizations

Experimental Workflow for Purity Assessment



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